Product packaging for JPH203(Cat. No.:CAS No. 1037592-40-7)

JPH203

Cat. No.: B1673089
CAS No.: 1037592-40-7
M. Wt: 472.3 g/mol
InChI Key: XNRZJPQTMQZBCE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JPH203, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino acid transporter 1 (LAT1) [1] [5] . This transporter is overexpressed in various cancer cells and plays a primary role in the uptake of essential amino acids, such as leucine, which are crucial for tumor growth and proliferation [4] . By competitively inhibiting LAT1, this compound dramatically blocks the cellular uptake of leucine with high potency, demonstrating an IC50 of 0.06 µM in human colon cancer HT-29 cells [1] [2] . In vitro, this compound effectively suppresses the growth of a wide range of cancer cells, including colon, oral, and osteosarcoma cells, with an IC50 of 4.1 µM in HT-29 cells [1] [5] . Its mechanism of action extends beyond nutrient deprivation; it induces mitochondrial-dependent apoptosis by upregulating pro-apoptotic factors like Bad, Bax, and Bak, and downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL [1] . Furthermore, this compound treatment leads to cell cycle arrest at both G0/G1 and G2/M phases, accompanied by altered expression of key cell cycle regulators such as cyclin D1, CDK4, and CDK6 [1] . A key characteristic of this compound is its high selectivity for LAT1 over the related transporter LAT2, which may contribute to a favorable toxicity profile [1] [2] . The anti-tumor efficacy of this compound has been confirmed in vivo. In nude mouse xenograft models, daily intravenous administration of this compound (at doses of 12.5 and 25 mg/kg) significantly inhibited tumor growth in a dose-dependent manner without causing statistically significant changes in body weight or general toxicity [1] [5] . Its inhibitory effect on LAT1 is enhanced by preincubation with cancer cells, revealing a synergistic effect that provides novel insight into its anti-cancer mechanism [4] . This product is intended for Research Use Only and is not approved for human diagnosis or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19Cl2N3O4 B1673089 JPH203 CAS No. 1037592-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZJPQTMQZBCE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037592-40-7
Record name JPH-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NANVURANLAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action of Jph203 in Cancer Cells

Inhibition of LAT1-Mediated Amino Acid Uptake

Competition with LAT1 Substrates (e.g., L-Leucine)

JPH203 operates as a competitive inhibitor of LAT1, meaning it directly competes with natural LAT1 substrates, such as L-leucine (B1674790), for binding to the transporter. mdpi.combiorxiv.orgnih.govbiorxiv.orgfrontiersin.orgresearchgate.net Research has consistently shown that this compound potently inhibits L-leucine uptake in a variety of cancer cell lines, including human colorectal cancer (HT-29), human oral cancer (YD-38), osteosarcoma (Saos2), and castration-resistant prostate cancer (CRPC) cells. mdpi.come-century.usnih.govnih.gov For example, in HT-29 colorectal cancer cells, this compound exhibited an IC50 of 0.06 µM for inhibiting 14C-leucine uptake. mdpi.come-century.us In Saos2 human osteosarcoma cells, this compound potently inhibited L-leucine uptake with an IC50 value of 1.31 µM, while demonstrating significantly lower inhibition in normal osteoblastic FOB cells (IC50 92.12 µM), underscoring its selectivity for LAT1. nih.gov The extent of inhibition by this compound is directly influenced by the concentration of the substrate, further supporting its competitive mode of action. nih.gov Structural analysis reveals that this compound binds to the wide-open substrate-binding pocket of LAT1, adopting a U-shaped conformer that arrests the transporter in an outward-facing conformation, thereby preventing the transport of substrates. biorxiv.org

Table 1: this compound Inhibition of L-Leucine Uptake in Cancer Cell Lines

Cell Line TypeCell LineIC50 for L-Leucine Uptake (µM)Reference
Colorectal CancerHT-290.06 mdpi.come-century.us
OsteosarcomaSaos21.31 nih.gov
Oral CancerYD-38Competitive inhibition observed mdpi.com
Prostate Cancer (CRPC)C4-2, PC-3Significant inhibition observed nih.gov

Impact on Intracellular Amino Acid Homeostasis

The inhibition of LAT1 by this compound profoundly disrupts intracellular amino acid homeostasis within cancer cells. mdpi.combiorxiv.orgnih.govnih.govnih.gov By blocking the influx of essential neutral amino acids, this compound leads to a drastic reduction in their intracellular levels, particularly leucine (B10760876) and isoleucine, which are vital for numerous cellular functions. nih.govnih.govnih.gov This depletion of intracellular amino acids is a pivotal mechanism through which this compound exerts its anti-cancer effects, inducing a state of nutrient starvation critical for cancer cell growth and survival. mdpi.combiorxiv.orgnih.govjst.go.jpnih.gov This disruption can trigger apoptotic pathways, such as the mitochondrial-dependent intrinsic apoptotic signaling pathway, by reducing the supply of amino acids essential for growth. mdpi.comnih.gov

Modulation of Cellular Signaling Pathways

Beyond direct amino acid deprivation, this compound's inhibition of LAT1 also modulates critical cellular signaling pathways that are aberrantly active in cancer cells, particularly those involved in cell growth and proliferation. biorxiv.orge-century.usnih.govresearchgate.netnih.gov

Inhibition of mTORC1 Activity

A primary downstream consequence of LAT1 inhibition by this compound is the suppression of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) activity. biorxiv.orge-century.usnih.govresearchgate.netnih.govmdpi.comnih.gov mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis, and its activation is highly dependent on the availability of essential amino acids, especially leucine. biorxiv.orge-century.usnih.govnih.govnih.gov this compound-induced amino acid depletion, particularly of leucine and isoleucine, directly leads to the downregulation of mTORC1 activity. nih.gov This inhibition has been consistently observed across various cancer types, including medulloblastoma, HepG2 cells, thyroid cancer, and castration-resistant prostate cancer cells. mdpi.combiorxiv.orgnih.govnih.govmdpi.comnih.gov

Table 2: Impact of this compound on mTORC1 Activity in Cancer Cells

Cancer Type (Cell Line)Effect on mTORC1 ActivityKey ObservationsReference
Medulloblastoma (HD-MB03, DAOY)InactivatedDisrupts amino acid homeostasis, proliferation, and survival biorxiv.org
HepG2 cellsReducedAlso reduces liver triglycerides in mice mdpi.com
Thyroid Carcinoma (8505c, SW1736)Impaired / DecreasedReduced proliferation, decreased p70S6K and S6 phosphorylation nih.gov
Prostate Cancer (CRPC cells)InhibitedExerts antitumor effect via mTOR and CD24 nih.gov
Lung/Pancreatic Cancer (A549, MIA Paca-2)Significantly attenuatedLeads to downregulation, sensitizes cells to radiation nih.gov
T-cell acute lymphoblastic leukemia (T-ALL), T-cell lymphoblastic lymphoma (T-LL)Suppressed activationDecreased c-myc expression e-century.us
Biliary Tract Cancer (BTC) cellsDownregulatedGlobal suppression of protein synthesis researchgate.net
Endothelial Cells (HUVECs)SuppressedReduces p70S6K and S6 phosphorylation, activates GAAC pathway nih.gov
Interplay with GCN2 and General Amino Acid Control (GAAC) Pathway

In addition to mTORC1 inhibition, this compound's disruption of amino acid homeostasis also impacts the General Amino Acid Control (GAAC) pathway, particularly through the activation of GCN2 (General Control Nonderepressible 2) kinase. researchgate.netnih.govnih.gov GCN2 is activated in response to amino acid deprivation, binding to uncharged tRNAs. nih.govcolab.ws Activation of GCN2 leads to the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α), which globally inhibits protein synthesis while selectively promoting the translation of specific genes, such as the transcription factor ATF4. e-century.usnih.govnih.govcolab.ws This adaptive response helps cells cope with amino acid scarcity. nih.gov this compound has been shown to induce ATF4 translation initiation and an unfolded protein response mediated by CHOP, ultimately leading to cell death. e-century.us The interplay between mTORC1 downregulation and GAAC pathway activation by this compound signifies a comprehensive cellular response to nutrient stress, contributing to its broad anti-proliferative effects in cancer cells. researchgate.netnih.gov

Influence on Wnt/β-catenin Signaling Pathway via CD24-mediated Mechanism

This compound has been shown to influence the Wnt/β-catenin signaling pathway through a mechanism involving Cluster of Differentiation 24 (CD24). In castration-resistant prostate cancer (CRPC) cells, specifically C4-2 cells, CD24 was identified as a novel downstream target of this compound through RNA sequencing analysis jcancer.orgsci-hub.seresearchgate.netciteab.combiorxiv.org. Treatment with this compound led to a concentration-dependent downregulation of CD24 expression jcancer.orgsci-hub.seresearchgate.netbiorxiv.org. This reduction in CD24 subsequently suppressed the activation of the Wnt/β-catenin signaling pathway jcancer.orgsci-hub.seresearchgate.netbiorxiv.org. The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and migration, and its aberrant activation is a hallmark of many cancers. CD24 itself is known to induce the activation of β-catenin and is implicated in promoting prostate cancer metastasis to bone and cancer stemness. Therefore, this compound's ability to downregulate CD24 and, in turn, inhibit the Wnt/β-catenin pathway, contributes to its antitumor effect in CRPC cells, potentially alongside its impact on the mammalian target of rapamycin (mTOR) pathway jcancer.orgsci-hub.seresearchgate.net.

Impact on Cellular Energetics and Redox Balance

Cancer cells exhibit a high metabolic demand to sustain their rapid proliferation, relying heavily on the uptake and metabolism of nutrients, including amino acids, for energy production, biosynthesis, and maintaining redox homeostasis. This compound, by inhibiting LAT1, disrupts the supply of essential neutral amino acids, which are critical for these processes.

Amino acids play a significant role in cellular energy production and maintaining redox balance. Despite this compound's role in limiting amino acid availability, studies investigating its direct impact on ATP synthesis and glutathione (B108866) (GSH) levels in the context of radiation sensitization have yielded unexpected results. In A549 and MIA Paca-2 cancer cells, this compound was observed to increase or significantly increase cellular ATP content and GSH levels following X-irradiation, rather than causing their depletion. This suggests that this compound does not sensitize these cancer cells to radiation by reducing ATP or GSH.

Mitochondria are central metabolic hubs in cancer cells, crucial for energy production, biosynthesis, and redox homeostasis. This compound has been shown to activate mitochondrial-dependent apoptotic signaling pathways. This activation is characterized by an increase in pro-apoptotic factors such as Bad, Bax, and Bak, and the active form of caspase-9, while simultaneously leading to a decrease in anti-apoptotic factors like Bcl-2 and Bcl-xL. This induction of apoptosis is mediated through the mitochondrial-dependent intrinsic apoptotic signaling pathway, largely by reducing the intracellular supply of neutral amino acids essential for cell growth.

Beyond apoptosis, this compound's influence on mitochondrial metabolism can vary with concentration. In some instances, this compound at 1 µM has been observed to increase mitochondrial metabolism and content without altering the mRNA expression of genes associated with mitochondrial biogenesis or dynamics. Conversely, higher concentrations (e.g., 2 µM) have been linked to reduced pAkt signaling and increased extracellular accumulation of isoleucine. While this compound has been reported to depress mitochondrial and glycolytic metabolism in Th17 cells, it has also shown a "rescued mitochondrial function" in insulin-resistant cells. Cancer cell mitochondria often utilize amino acids and fats to produce NADH, which is primarily used for redox regulation in addition to ATP production. The abnormal functions of mitochondria in cancer cells, including increased mitochondrial membrane potential and excessive ROS production, underscore the importance of their metabolic regulation.

Mechanism of Resistance and Adaptive Responses

The development of resistance to targeted therapies is a significant challenge in cancer treatment. This compound, as a LAT1 inhibitor, faces the potential for cancer cells to adapt or develop resistance mechanisms.

While this compound functions by inhibiting LAT1-mediated amino acid uptake, the development of resistance is not always straightforward. For instance, long-term treatment with this compound in medulloblastoma cells has been reported not to trigger resistance. However, in other cancer types, such as esophageal cancer cells, resistance to this compound has been observed, though the precise mechanisms remain to be fully elucidated. Interestingly, in these resistant esophageal cancer cells, LAT1 expression levels and the inhibitory potency of this compound on LAT1 function were comparable to sensitive cells, suggesting that direct LAT1 functionality might not be the sole determinant of resistance. This implies the involvement of other unidentified factors in acquired resistance.

Cellular adaptation to chronic this compound exposure has been noted in medulloblastoma cells (HD-MB03 and DAOY cell lines). This adaptation involved a dramatic increase in the levels of LAT1 and its chaperone CD98, as well as elevated mRNA levels of LAT1 and LAT3. Despite this adaptive upregulation of amino acid transporters, this compound maintained its strong anti-proliferative and cytotoxic effects on these cells. This suggests that medulloblastoma cells may have a limited capacity to fully overcome the profound impact of essential amino acid import inhibition and the subsequent inactivation of mTORC1 signaling. Acquired resistance in cancer generally can stem from various factors, including changes in drug targets, alterations in regulatory or bypass pathways, metabolic rewiring, and modifications in cell death mechanisms.

The identification of specific resistance factors to this compound is crucial for optimizing its therapeutic application and developing strategies to overcome resistance. While the exact factors for this compound resistance in certain cell types like esophageal cancer remain unknown, ongoing research aims to pinpoint these elements.

Strategies to overcome resistance often involve combination therapies or targeting alternative pathways that cancer cells activate to compensate for drug-induced stress. For example, dual targeting of LAT1 and activating transcription factor 4 (ATF4) has demonstrated more substantial anti-proliferative effects in pancreatic ductal adenocarcinoma cells compared to individual treatments. This highlights the potential of combining this compound with agents that disrupt adaptive responses. Furthermore, inhibiting elevated amino acid import, as this compound does, may serve as a modality to resensitize cancer cells to other existing therapies, such as overcoming resistance to enzalutamide (B1683756) in prostate cancer cells. Continued research into the complex interplay of metabolic pathways and signaling networks will be essential for identifying biomarkers of this compound efficacy and developing effective strategies to circumvent or overcome resistance.

Preclinical Efficacy of Jph203 Across Various Cancer Models

In Vitro Studies on Cancer Cell Lines

Colorectal Cancer

In vitro studies have demonstrated the efficacy of JPH203 in colorectal cancer (CRC) cell lines. The treatment has been shown to be effective in an LAT1 expression-dependent manner. nih.gov In human colon cancer HT-29 cells, this compound was found to inhibit the uptake of leucine (B10760876). nih.gov Treatment with this compound significantly reduced the viability of both Lovo and HT29 colon cancer cells. iiarjournals.org For instance, at a concentration of 50 μM, this compound reduced the growth rates of Lovo and HT29 cells to 5.0±0.7% and 33.0±3.7% of the control cells, respectively. iiarjournals.org The IC50 value for this compound in the HT29 cell line has been reported to be 4.1 μM. mdpi.com

Cell LineThis compound ConcentrationEffect on Cell GrowthSource
Lovo50 μMReduced to 5.0±0.7% of control iiarjournals.org
HT2950 μMReduced to 33.0±3.7% of control iiarjournals.org
HT294.1 μMIC50 Value mdpi.com

Biliary Tract Cancer (Cholangiocarcinoma)

Preclinical studies have shown that LAT1 inhibition by this compound is effective for cholangiocarcinoma. mdpi.com In vitro investigations revealed that this compound suppressed the growth of cholangiocarcinoma cells and inhibited their uptake of ¹⁴C-leucine. mdpi.com Furthermore, this compound was observed to induce cell cycle arrest at the G0/G1 and G2/M phases and shorten the S phase, which was associated with changes in the expression of cell cycle progression proteins such as cyclin D1, CDK4, and CDK6. mdpi.com These preclinical findings have highlighted this compound as a strong candidate for therapy in biliary tract cancer. mdpi.comiiarjournals.org

Thyroid Carcinoma (Anaplastic and Papillary)

The efficacy of this compound has been evaluated in human anaplastic thyroid carcinoma (ATC) and papillary thyroid cancer (PTC) cell lines. nih.govresearchgate.net Pharmacological blockade of LAT1 with this compound resulted in reduced proliferation and mTORC1 signaling in these human thyroid cancer cell lines. nih.govresearchgate.net These preclinical results suggest that LAT1 inhibition is a novel therapeutic approach for thyroid cancers, including those that are currently difficult to treat. nih.gov

Medulloblastoma

In vitro studies have confirmed the ability of this compound to inhibit the proliferation of medulloblastoma cells. researchgate.net Medulloblastoma is the most common malignant brain tumor in children, and current treatments can have significant long-term side effects. onclive.com The investigation of targeted therapies like this compound in preclinical models is a key step toward developing improved treatments for these pediatric brain tumors. nih.gov

Prostate Cancer (Castration-Resistant Prostate Cancer)

In vitro research has shown that this compound effectively targets castration-resistant prostate cancer (CRPC) cells, which highly express LAT1. nih.govnih.gov In CRPC cell lines such as C4-2 and PC-3, this compound significantly inhibited the uptake of [¹⁴C] leucine. nih.govresearchgate.net This inhibition led to a reduction in the proliferation, migration, and invasion of the CRPC cells. nih.govnih.gov Conversely, the castration-sensitive LNCaP cell line, which has low LAT1 expression, was not affected by this compound. nih.govresearchgate.net Further investigation in C4-2 cells identified that this compound downregulates Cluster of differentiation (CD) 24, which in turn suppresses the Wnt/β-catenin signaling pathway. nih.govnih.gov These findings suggest that this compound exerts its antitumor effect in CRPC cells through both the mTOR and CD24 pathways. nih.govnih.gov

Cell LineCancer TypeEffect of this compoundSource
C4-2Castration-Resistant Prostate CancerInhibited [¹⁴C] leucine uptake, proliferation, migration, and invasion. nih.govnih.gov
PC-3Castration-Resistant Prostate CancerInhibited [¹⁴C] leucine uptake, proliferation, migration, and invasion. nih.govnih.gov
LNCaPCastration-Sensitive Prostate CancerNo effect on [¹⁴C] leucine uptake, proliferation, migration, or invasion. nih.govnih.gov

Oral Cancer

The anti-cancer effects of this compound have been demonstrated in preclinical experiments using oral cancer cell types. iiarjournals.org Several in vitro studies have confirmed the ability of this compound to inhibit the proliferation of oral cancer cells. researchgate.net

Osteosarcoma

This compound has demonstrated notable efficacy in osteosarcoma models by targeting the metabolic requirements of cancer cells. In studies involving the Saos2 human osteosarcoma cell line, this compound was found to inhibit L-leucine (B1674790) uptake, which consequently suppressed cell growth and colony formation. nih.gov The mechanism of action involves the induction of mitochondria-dependent apoptosis. nih.govnih.govkjpp.net

This apoptotic process is activated through the upregulation of pro-apoptotic factors such as Bad, Bax, and Bak, alongside the active form of caspase-9. nih.govkjpp.net Concurrently, this compound downregulates anti-apoptotic factors like Bcl-2 and Bcl-xL. nih.govkjpp.net This dual action disrupts the cellular machinery that protects cancer cells from programmed cell death. The inhibition of LAT1 by this compound leads to an intracellular depletion of essential neutral amino acids, a condition that triggers the intrinsic apoptotic pathway in Saos2 cells. nih.govnih.gov While this compound potently inhibits L-leucine uptake in Saos2 cells, it has a significantly lesser effect on normal FOB human osteoblastic cells, suggesting a preferential action on cancer cells. nih.gov

Cell LineAssayIC50 Value
Saos2 (Osteosarcoma)L-leucine Uptake Inhibition1.31 µM nih.gov
Saos2 (Osteosarcoma)Cell Growth Inhibition90 µM nih.gov
FOB (Osteoblastic)L-leucine Uptake Inhibition92.12 µM nih.gov
Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cells.

Renal Cell Carcinoma

The therapeutic potential of this compound extends to renal cell carcinoma (RCC), where LAT1 is frequently expressed. mdpi.com Preclinical investigations using the Caki-1 and ACHN renal cell carcinoma cell lines have shown that this compound inhibits cell growth in a dose-dependent manner. mdpi.com Beyond its anti-proliferative effects, this compound also significantly curtails the migration and invasion of RCC cells, suggesting a potential role in mitigating metastasis. mdpi.com These findings underscore LAT1 as a viable therapeutic target in renal cell carcinoma. mdpi.com

Gastric Cancer

In the context of gastric cancer, this compound has demonstrated significant growth-suppressive effects. iiarjournals.orgiiarjournals.org Studies on various gastric cancer cell lines, including MKN1 and MKN45, revealed a marked reduction in cell viability following treatment with this compound. mdpi.comiiarjournals.org The compound's efficacy varies between cell lines, as evidenced by different IC50 values. mdpi.comiiarjournals.org The mechanism underlying this growth inhibition involves the induction of apoptosis. iiarjournals.org These results indicate that this compound is effective against gastric cancer cells by disrupting their supply of essential amino acids necessary for proliferation. iiarjournals.orgiiarjournals.org

Cell LineAssayIC50 Value
MKN1 (Gastric Cancer)Growth Suppression41.7 ± 2.3 µM mdpi.com
MKN45 (Gastric Cancer)Growth Suppression4.6 ± 1.0 µM mdpi.com
Table 2: In Vitro Efficacy of this compound in Gastric Cancer Cells.

Lung Cancer (Non-Small Cell Lung Cancer)

Preclinical research has explored the utility of this compound in combination with other cancer therapies for non-small cell lung cancer (NSCLC). In studies using the A549 lung cancer cell line, this compound was found to sensitize cancer cells to radiation. researchgate.netnih.gov X-irradiation was observed to increase the uptake of neutral amino acids via LAT1, a process that was inhibited by this compound. researchgate.netnih.gov By blocking this adaptive response, this compound enhances the efficacy of radiation, leading to increased cellular senescence. researchgate.netnih.gov This suggests that LAT1 inhibition could be a potent strategy to combine with radiation therapy. nih.gov

Bladder Carcinoma

In bladder carcinoma, LAT1 is expressed at significantly higher levels in cancer cells compared to normal cells. mdpi.com this compound has been shown to inhibit the proliferation of bladder cancer cell lines T24 and 5637, which have high LAT1 expression. mdpi.com Further investigation into the molecular consequences of LAT1 inhibition identified insulin-like growth factor-binding protein 5 (IGFBP-5) as a downstream target of this compound. mdpi.comurotoday.com This suggests that this compound exerts its anti-proliferative effects in bladder cancer through a mechanism involving the IGFBP-5 pathway. mdpi.comurotoday.com

Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer (TNBC) exhibits a strong dependency on the uptake of essential amino acids (EAAs) mediated by LAT1. nih.govnih.gov Targeting LAT1 with this compound has shown significant therapeutic potential in preclinical TNBC models. nih.govnih.gov The inhibition of LAT1 limits the external supply of EAAs, inducing a state of amino acid starvation within the cancer cells. nih.govnih.gov This metabolic stress leads to cell cycle arrest, primarily in the G0/G1 phase, and an increase in apoptosis. nih.govnih.gov In vitro studies confirmed that this compound significantly inhibits the proliferation of human (MDA-MB-231, HCC1937) and mouse (4T1) TNBC cell lines. nih.gov Furthermore, this compound has been found to synergistically enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922) in TNBC cells. researchgate.net

Cell LineAssayIC50 Value
MDA-MB-231 (TNBC)Proliferation Inhibition2.53 µM nih.gov
HCC1937 (TNBC)Proliferation Inhibition7.86 µM nih.gov
4T1 (TNBC)Proliferation Inhibition3.34 µM nih.gov
Table 3: In Vitro Efficacy of this compound in TNBC Cells.

In Vivo Studies using Xenograft and Syngeneic Models

The anti-tumor activity of this compound has been substantiated in various in vivo models, demonstrating its potential for translation into clinical settings.

Anaplastic Thyroid Cancer (ATC): In xenograft models using human ATC cells, this compound markedly inhibited tumor proliferation and reduced tumor size. nih.gov These effects were linked to the suppression of mTOR signaling and cell cycle-associated proteins. nih.gov this compound also induced tumor growth arrest in a fully immunocompetent mouse model of thyroid cancer. researchgate.netnih.gov

Cholangiocarcinoma: In a mouse xenograft model using the KKU-213 cholangiocarcinoma cell line, daily intravenous administration of this compound resulted in significant, dose-dependent inhibition of tumor growth. mdpi.com

Colorectal Carcinoma: this compound has been shown to inhibit tumor growth in nude mice bearing HT-29 colorectal cancer xenografts. mdpi.com In a syngeneic model using CT26 cells, this compound treatment led to a considerable reduction in both tumor size and metastasis. nih.gov

Prostate Cancer: In a xenograft model of castration-resistant prostate cancer (CRPC) using C4-2 cells, this compound treatment suppressed tumor growth in castrated mice. nih.gov It also demonstrated efficacy against cabazitaxel-resistant prostate cancer cells in vivo. nih.gov

Triple-Negative Breast Cancer (TNBC): Using a 4T1-BALB/c syngeneic tumor-bearing mouse model, this compound was shown to inhibit tumor growth. nih.govnih.gov Beyond direct anti-tumor effects, the study highlighted that LAT1 inhibition also remodels the immunosuppressive tumor microenvironment, improving the efficacy of PD-1 antibody treatment. nih.govnih.gov

These in vivo studies, spanning multiple cancer types, consistently demonstrate the potent anti-tumor effects of this compound, reinforcing the therapeutic strategy of targeting LAT1-mediated amino acid transport in cancer. mdpi.comnih.govnih.govnih.govresearchgate.netnih.govnih.govnih.govnih.gov

Demonstrated Tumor Growth Inhibition

This compound has demonstrated significant efficacy in inhibiting tumor growth across a wide range of preclinical cancer models. As a selective inhibitor of the L-type amino acid transporter 1 (LAT1), this compound targets a key mechanism of nutrient uptake essential for rapid cancer cell proliferation. mdpi.comresearchgate.netnih.gov In vitro and in vivo studies have consistently shown that by blocking LAT1, this compound effectively suppresses the growth of various cancer cell lines and reduces tumor size in xenograft models. mdpi.comnih.gov

The anti-tumor activity of this compound has been documented in numerous cancer types, including:

Colorectal and Gastric Cancer: this compound significantly suppressed the growth of all tested stomach and colorectal cancer cell lines, which were found to overexpress LAT1. mdpi.com

Oral Cancer: In the YD-38 human oral cancer cell line, this compound competitively inhibited L-leucine uptake, leading to growth inhibition and the induction of apoptosis through the activation of factors like caspase and PARP. mdpi.com

Renal Cell Carcinoma: Studies on Caki-1 and ACHN kidney cancer cell lines revealed that this compound inhibits growth in a dose-dependent manner and also suppresses cell migration and invasion. mdpi.com

Prostate Cancer: this compound was found to inhibit the proliferation of castration-resistant prostate cancer (CRPC) cells both in vitro and in vivo. nih.govbohrium.com In a xenograft model using C4-2 cells, this compound treatment suppressed tumor growth specifically in a castrated environment, suggesting a greater dependence of these tumors on LAT1 for growth. nih.gov

Thyroid Cancer: The compound effectively reduced proliferation in human anaplastic and papillary thyroid cancer cell lines. nih.gov

Pancreatic and Lung Cancer: this compound has been shown to inhibit in vitro and in vivo tumor growth in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) cell lines, such as A549 and MIA Paca-2. nih.gov

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, further quantify the potent effect of this compound on various cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Reference
Colorectal CancerHT-294.1 / 30.0 ± 6.4 mdpi.com
Colorectal CancerLoVo2.3 ± 0.3 mdpi.com
Gastric CancerMKN141.7 ± 2.3 mdpi.com
Gastric CancerMKN454.6 ± 1.0 mdpi.com

Effects on Tumor Microenvironment

In a study utilizing a stroma-abundant mouse model of colorectal cancer, treatment with this compound led to a considerable reduction in tumor size and metastasis. researchgate.netnih.govmdpi.com Comprehensive RNA sequencing-based pathway analysis of these tumors revealed that this compound suppressed not only pathways related to tumor growth and amino acid metabolism but also those associated with stromal activation. researchgate.netmdpi.com This suggests that this compound may inhibit the progression of cancer by disrupting the supportive network provided by the tumor stroma. researchgate.netmdpi.com

Furthermore, investigations into triple-negative breast cancer (TNBC) have shown that targeting LAT1 with this compound can reshape the immunosuppressive TME. nih.gov The competitive uptake of essential amino acids by cancer cells is linked to the development of an environment that dampens immune responses. nih.gov By blocking this uptake, this compound has been shown to remodel the TME, potentially making it more permissive to an effective anti-tumor immune response. nih.govresearchgate.net

Analysis of Efficacy in Immunocompetent Models

The anti-tumor effects of this compound have been validated in fully immunocompetent preclinical models, which provide a more clinically relevant context by including an intact immune system. These studies are crucial for understanding how the compound's activity interacts with host immune responses.

A key study demonstrated the efficacy of this compound in a genetically engineered, fully immunocompetent mouse model of thyroid cancer. nih.govunibe.ch In this model, this compound treatment resulted in a significant tumor growth arrest, described as a "stalemate" of tumor burden increase. nih.govunibe.ch While proliferation markers were not significantly decreased, there was a statistically significant increase in apoptosis, as measured by TUNEL staining, within the this compound-treated tumors. nih.govresearchgate.net

Similarly, the efficacy of this compound was demonstrated in an allogeneic immune-responsive mouse model for colorectal cancer. nih.govmdpi.com This model, which incorporates abundant stroma, was created by orthotopically transplanting a mouse-derived colorectal cancer cell line (CT26) along with mesenchymal stem cells. nih.govmdpi.com In this immunocompetent setting, this compound treatment effectively inhibited tumor growth and metastasis. mdpi.com

Another study involving a 4T1-BALB/c tumor-bearing mouse model with normal immune function was used to investigate the effects of targeting LAT1 in TNBC. nih.gov The findings from this in vivo model showed that LAT1 targeting inhibited tumor growth and remodeled the immunosuppressive tumor microenvironment. nih.govresearchgate.net These results from various immunocompetent models underscore the potential of this compound as a therapeutic agent that functions effectively in the presence of a complete immune system. nih.govunibe.ch

Clinical Translation and Research Findings

Phase I Clinical Trials of JPH203

The first-in-human Phase I clinical trial of this compound was an open-label, single-center, single-arm, dose-escalation study utilizing a 3+3 design. This study aimed to evaluate the safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound in Japanese patients with advanced solid tumors. Additionally, it assessed the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, preliminary anti-tumor effects, and the association between N-acetyltransferase 2 (NAT2) phenotypes and clinical outcomes. mdpi.comsci-hub.seascopubs.orgnih.gov

Patient Demographics and Tumor Types Studied

Seventeen patients with advanced solid tumors were enrolled in the Phase I study. mdpi.comsci-hub.seascopubs.orgnih.gov All participants had undergone prior treatments, with a median of three previous chemotherapy regimens, ranging from two to six. sci-hub.senih.gov The patient cohort predominantly consisted of individuals with gastrointestinal cancers. The most frequently observed primary tumor types included colorectal cancer (35%, n=6), biliary tract cancer (BTC, 29%, n=5), and pancreatic cancer (24%, n=4). Other tumor types represented were esophageal cancer (n=1) and breast cancer (n=1). mdpi.comsci-hub.seascopubs.org The median follow-up duration for these patients was 3.7 months, with a range of 1.5 to 26.8 months. sci-hub.senih.gov

Table 1: Patient Demographics and Tumor Types in Phase I Study

CharacteristicValueSource
Number of Patients17 mdpi.comsci-hub.seascopubs.orgnih.gov
Median Prior Chemotherapy Regimens3 (Range: 2-6) sci-hub.senih.gov
Median Follow-up Time3.7 months (Range: 1.5-26.8 months) sci-hub.senih.gov

Table 2: Primary Tumor Types in Phase I Study

Tumor TypeNumber of Patients (n)Percentage (%)Source
Colorectal Cancer635 mdpi.comsci-hub.seascopubs.org
Biliary Tract Cancer (BTC)529 mdpi.comsci-hub.seascopubs.org
Pancreatic Cancer424 mdpi.comsci-hub.seascopubs.org
Esophageal Cancer1- mdpi.comascopubs.org
Breast Cancer1- mdpi.comascopubs.org

Dose Escalation and Determination of Recommended Phase II Dose (RP2D)

The study involved planned dose escalations of this compound at 12 mg/m², 25 mg/m², 40 mg/m², 60 mg/m², and 85 mg/m². mdpi.comsci-hub.seascopubs.orgnih.gov The initial starting dose of 12 mg/m² was established based on toxicology studies conducted in rats, where no significant adverse effects were observed at an equivalent dose of 2 mg/kg. mdpi.comsci-hub.se

The maximum tolerated dose (MTD) of this compound was determined to be 60 mg/m². mdpi.comsci-hub.seascopubs.orgnih.gov This was established after dose-limiting toxicities (DLTs) were observed at the 85 mg/m² dose level, specifically Grade 3 liver dysfunction in the first patient treated at this dose, as well as in one of six patients receiving the 60 mg/m² dose. sci-hub.seascopubs.orgnih.gov Although the MTD was 60 mg/m², the recommended Phase II dose (RP2D) was identified as 25 mg/m². This recommendation was primarily guided by the pharmacokinetic/pharmacodynamic (PK/PD) profile and the observed anti-tumor effects, which suggested that doses above 25 mg/m² did not provide additional clinical benefit in terms of PK, potentially due to negative feedback on the LAT1 pathway. mdpi.comsci-hub.seascopubs.orgnih.gov

Observed Anti-tumor Effects and Disease Control Rates

Preliminary anti-tumor effects were evaluated in the Phase I study. A partial response (PR) was achieved in one patient with biliary tract cancer (BTC) at the lowest dose level of 12 mg/m². This patient remarkably continued this compound treatment for two years without disease progression. sci-hub.seascopubs.orgnih.govnih.gov

An interesting finding related to efficacy was the association with Body Mass Index (BMI). Patients with a high BMI (defined as greater than the median BMI of 20.5 kg/m ²) exhibited a higher disease control rate of 62.5%. All patients who achieved disease control in the study had a BMI exceeding this median value. ascopubs.orgnih.gov This suggests that BMI, along with plasma branched-chain amino acids (BCAAs), might serve as a predictive factor for this compound efficacy. ascopubs.orgnih.gov

Table 3: Disease Control Rates by Tumor Type in Phase I Study

Tumor TypeDisease Control Rate (DCR)Number of Patients with Disease Control / Total EvaluatedSource
Biliary Tract Cancer (BTC)60%3/5 sci-hub.seascopubs.orgnih.govnih.govresearchgate.net
Colorectal CancerN/A (SD observed)2/6 (SD) sci-hub.seascopubs.orgnih.gov

Pharmacokinetic and Pharmacodynamic Analyses

Pharmacokinetic (PK) analyses revealed that the maximum plasma concentrations (Cmax) of this compound were typically observed at 1.0 hour after single-dose administration for the 12 mg/m² and 25 mg/m² doses, and at 1.5 hours for the higher doses of 40 mg/m², 60 mg/m², and 85 mg/m². The Cmax values generally increased with escalating doses. sci-hub.se Despite repeated treatments, this compound did not exhibit accumulation in the plasma. sci-hub.se The area under the curve from time zero to infinity (AUC∞) increased between the 12 mg/m² and 25 mg/m² dose levels, but no significant difference in AUC∞ was observed between the 25 mg/m² and 40 mg/m² dose levels. sci-hub.senih.gov

From a pharmacodynamic (PD) perspective, this compound is primarily metabolized in liver cells by the N-acetyltransferase 2 (NAT2) enzyme, which acetylates it into an inactive metabolite, N-acetyl-JPH203 (Nac-JPH203), before passive excretion in bile. mdpi.comsci-hub.se The ratio of Nac-JPH203 to this compound concentrations in the blood showed variations among patients. Individuals with the rapid NAT2 phenotype exhibited higher Nac-JPH203/JPH203 ratios, indicating more rapid production of the inactive metabolite, while those with the non-rapid phenotype (intermediate or slow acetylators) had lower ratios. sci-hub.se

The study also evaluated plasma free amino acids (PFAAs), particularly LAT1-substrate PFAAs and branched-chain amino acids (BCAAs). Higher levels of LAT1-substrate PFAAs and BCAAs were observed in patients with biliary tract cancer compared to those with other cancer types. ascopubs.orgnih.gov High inhibition of the uptake of LAT1-substrate PFAAs was associated with improved survival outcomes. nih.gov An increase in LAT1-substrate PFAA levels was specifically noted at the 12 mg/m² dose level following single-dose administration. sci-hub.se

Predictive Biomarkers for Efficacy

The Phase I study aimed to identify potential biomarkers that could predict the efficacy of this compound. nih.govresearchgate.net Key biomarkers identified included the N-acetyltransferase 2 (NAT2) phenotype, plasma free amino acids (PFAAs), especially branched-chain amino acids (BCAAs), and Body Mass Index (BMI). sci-hub.seascopubs.orgnih.govresearchgate.net

The N-acetyltransferase 2 (NAT2) enzyme plays a crucial role in the metabolism of this compound, converting it into its inactive metabolite, N-acetyl-JPH203 (Nac-JPH203). mdpi.comsci-hub.seaacrjournals.org Genetic polymorphisms in the NAT2 coding region lead to different acetylator phenotypes: rapid, intermediate, and slow. mdpi.comsci-hub.se

Clinical observations from the Phase I study indicated that the NAT2 phenotype might serve as a predictive biomarker for both the safety and efficacy of this compound. mdpi.comsci-hub.senih.govaacrjournals.orgliverpool.ac.uk Specifically, disease control was significantly more common in patients with the non-rapid NAT2 phenotype (50% disease control rate) compared to those with the rapid NAT2 phenotype (12.5% disease control rate). sci-hub.senih.govresearchgate.net Patients with the rapid NAT2 phenotype also exhibited higher ratios of the inactive metabolite Nac-JPH203 to the parent compound this compound. sci-hub.seaacrjournals.org The importance of NAT2 phenotyping was further highlighted by its use for patient classification in subsequent randomized Phase II clinical trials for biliary tract cancer. researchgate.netascopubs.org

Table 4: NAT2 Phenotype and Disease Control Rate

NAT2 PhenotypeDisease Control Rate (DCR)Source
Non-rapid50% sci-hub.senih.govresearchgate.net
Rapid12.5% sci-hub.senih.govresearchgate.net
Plasma Free Amino Acid (PFAA) Levels and Branched-Chain Amino Acids (BCAA)

Studies have investigated the relationship between this compound administration and plasma free amino acid (PFAA) levels, particularly branched-chain amino acids (BCAAs). Research indicates that LAT1-substrate PFAAs and BCAAs were found to be higher in patients with biliary tract cancer compared to those with other cancer types enrolled in a Phase I study. ascopubs.orgnih.govnih.gov High inhibition of the uptake of LAT1-substrate PFAAs was associated with survival in patients with advanced solid tumors treated with this compound. nih.govnih.goviiarjournals.orgresearchgate.net While preliminary, these findings suggest that PFAA analysis, particularly of BCAAs, might serve as potential biomarkers for predicting the efficacy of this compound. nih.govnih.goviiarjournals.org

Body Mass Index (BMI)

Exploratory analysis has suggested a potential association between Body Mass Index (BMI) and the efficacy of this compound. In a study, patients with a BMI greater than the median showed a higher disease control rate (DCR). nih.govnih.goviiarjournals.org A tendency towards an association between BMI and plasma free BCAA levels was also noted. nih.govnih.goviiarjournals.orgresearchgate.net These observations suggest that BMI, alongside plasma BCAAs, could potentially be predictors of this compound efficacy in advanced solid tumors, although further studies with larger sample sizes are needed to confirm these preliminary findings. nih.goviiarjournals.org

Phase II Clinical Trials of this compound

This compound has advanced to Phase II clinical trials to evaluate its efficacy and safety in specific patient populations. aacrjournals.orgj-pharma.comj-vgi.co.jpj-pharma.comumin.ac.jpspringer.com

Focus on Biliary Tract Cancer (BTC)

A significant focus of the clinical development of this compound has been in the treatment of advanced or refractory biliary tract cancer (BTC). aacrjournals.orgj-pharma.comj-pharma.comj-vgi.co.jpj-pharma.comresearchgate.netascopubs.orgj-pharma.com LAT1 is notably overexpressed in a high percentage of BTC cases and is associated with a poor prognosis, making it an important therapeutic target in this cancer type. aacrjournals.orgj-pharma.com this compound has demonstrated inhibition of BTC cell growth in preclinical studies. aacrjournals.orgj-pharma.com

Progression-Free Survival (PFS) Outcomes

The Phase II study in advanced BTC met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival in the nanvuranlat group compared to the placebo group. j-pharma.comj-vgi.co.jpascopubs.orgoncnursingnews.comonclive.com The hazard ratio for PFS by blinded independent central review was 0.557 (95% CI, 0.3435-0.9029; P = .0164) in favor of nanvuranlat. oncnursingnews.comonclive.com The disease control rate across all BTC subtypes was also higher in the nanvuranlat group (24.6%) compared to the placebo group (11.4%). oncnursingnews.comonclive.com Subgroup analyses suggested potential efficacy across different BTC subtypes, particularly in extrahepatic cholangiocarcinoma and gallbladder cancer. j-pharma.comoncnursingnews.comonclive.com

Here is a summary of the key efficacy outcomes from the Phase II study:

EndpointNanvuranlat Group (n=69)Placebo Group (n=35)Hazard Ratio (95% CI)P-value
Progression-Free Survival (PFS)Improved-0.557 (0.3435-0.9029)0.0164
Disease Control Rate (DCR)24.6%11.4%--

Orphan Drug Designation

This compound has received Orphan Drug Designation (ODD) from the U.S. Food and Drug Administration (FDA) for the treatment of biliary tract cancer. orpha.netpatsnap.comj-vgi.co.jpj-pharma.com This designation is granted to drugs intended to treat rare diseases or conditions that affect a small percentage of the population. j-pharma.com Orphan Drug Designation provides certain incentives to the developer, including market exclusivity upon approval and potential tax credits. j-pharma.com This designation underscores the significant unmet medical need in the treatment of BTC and the potential role of this compound in addressing this need. j-vgi.co.jpsiific.co.jp

Potential for Global Phase III Studies

This compound, also known as nanvuranlat, a first-in-class selective inhibitor of the L-type amino acid transporter 1 (LAT1), has demonstrated potential for advancement to global Phase III clinical trials based on promising results from earlier studies, particularly in advanced and refractory biliary tract cancer (BTC). j-pharma.comonclive.comascopubs.orgsiific.co.jp LAT1 is overexpressed in various cancers, supporting aggressive proliferation by mediating the uptake of essential amino acids. ascopubs.orgmdpi.comuii.ac.idmdpi.com High LAT1 expression has been identified as a predictor of poor prognosis in several cancer types, including BTC. ascopubs.org

J-Pharma has completed a randomized, double-blind, placebo-controlled Phase 2 study (UMIN000034080) evaluating nanvuranlat monotherapy in patients with previously treated advanced or refractory BTC. j-pharma.comonclive.comascopubs.org This study enrolled patients across four subtypes of BTC: intrahepatic cholangiocarcinoma, extrahepatic cholangiocarcinoma, gallbladder cancer, and ampulla of Vater carcinoma. j-pharma.comascopubs.org A significant proportion of the enrolled patients (83%) had received two or more prior therapies. j-pharma.com The primary endpoint of this study was Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR) using RECIST 1.1 criteria. j-pharma.comascopubs.org

The Phase 2 study met its primary endpoint, demonstrating a statistically significant improvement in PFS in the nanvuranlat group compared to the placebo group. onclive.comascopubs.org The hazard ratio (HR) for PFS by BICR was 0.557 (95% CI, 0.3435-0.9029; P = 0.0164) in favor of nanvuranlat. onclive.comascopubs.org

Table 1: Phase 2 BTC Study Primary Endpoint (PFS)

EndpointNanvuranlat (n=69)Placebo (n=35)Hazard Ratio (95% CI)p-value
PFS (BICR)--0.557 (0.3435-0.9029)0.0164

Data derived from the primary endpoint analysis of the Phase 2 BTC study. onclive.comascopubs.org

Table 2: Phase 2 BTC Study Disease Control Rate (DCR)

SubtypeNanvuranlat DCR (%)Placebo DCR (%)
All BTC Subtypes24.611.4
Extrahepatic Cholangiocarcinoma20.00.0
Gallbladder Cancer31.30.0
Ampulla of Vater Carcinoma27.30.0
Intrahepatic Cholangiocarcinoma22.223.5

Data derived from the disease control rate analysis of the Phase 2 BTC study. onclive.comascopubs.org

Further analysis of the Phase 2 study data, particularly in a pre-defined subgroup with high LAT1 expression, showed a statistically significant improvement in PFS with nanvuranlat compared to placebo (hazard ratio 0.44, 95% confidence interval 0.23-0.85, p = 0.01). j-pharma.com This suggests that high LAT1 expression may serve as a predictive marker for response to nanvuranlat. j-pharma.com

Based on the positive results from the Phase 2 study in BTC, preparations are underway for the next phase of development in major countries. j-pharma.comsiific.co.jp In the United States, this compound has received orphan drug designation from the FDA. j-pharma.comj-pharma.com J-Pharma has engaged in pre-IND meetings with the FDA and the Investigational New Drug (IND) application for nanvuranlat for cancer patients was approved on September 25, 2024. j-pharma.comj-pharma.com Discussions with the FDA are ongoing in preparation for a global Phase III study slated for 2025 in the U.S., with Japan expected to participate later. j-pharma.comsiific.co.jpj-pharma.com The aim is to obtain global approval by 2030. j-pharma.com

The potential for global Phase III studies is also supported by preclinical data and early clinical observations in other solid tumors where LAT1 is highly expressed, such as colorectal cancer and renal cell carcinoma. j-pharma.commdpi.comnih.govmdpi.com Preclinical studies have shown that nanvuranlat inhibits the growth of colorectal and renal cell carcinoma cell lines in a dose-dependent manner and suppresses migration and invasion of renal cell carcinoma cells. j-pharma.commdpi.comnih.gov

Combination Therapy and Synergistic Approaches

Rationale for Combination Therapy

Monotherapy with even the most advanced targeted drugs often faces limitations, including tumor heterogeneity and the development of drug resistance mdpi.com. Combining therapeutic agents with different mechanisms of action is a strategy to overcome these challenges and improve treatment outcomes mdpi.commdpi.com. Targeting amino acid metabolism, a critical aspect of cancer cell growth and survival, in combination with other therapies is an emerging approach mdpi.comfrontiersin.org. JPH203, by inhibiting LAT1-mediated amino acid uptake, can disrupt essential cellular processes in cancer cells springermedizin.denih.gov. This mechanism provides a strong rationale for combining this compound with other anti-cancer treatments to enhance efficacy and potentially circumvent resistance mechanisms mdpi.comiiarjournals.org.

This compound in Combination with Chemotherapeutic Agents

Combining this compound with conventional chemotherapeutic agents has shown potential in enhancing anti-tumor effects by targeting different vulnerabilities of cancer cells springermedizin.de.

Gemcitabine (B846) in Pancreatic and Biliary Tract Cancers

Gemcitabine is a chemotherapy medication used to treat various cancers, including pancreatic and biliary tract cancers wikipedia.org. Preclinical studies have demonstrated that this compound, as a selective inhibitor of LAT1, suppresses pancreatic cancer cell proliferation and tumor growth both alone and in combination with gemcitabine researchgate.netresearchgate.net. The inhibition of LAT1 by this compound has been shown to downregulate global translation in pancreatic cancer cells through the amino acid signaling mediated by mTORC1 and general amino acid control (GAAC) pathways researchgate.net.

Studies investigating the combination of nanvuranlat (this compound) with gemcitabine in multiple pancreatic and biliary tract cancer cell lines have shown enhanced growth inhibitory effects compared to single treatments springermedizin.de. These combined effects were suggested to be primarily additive under the experimental conditions springermedizin.de.

Oxaliplatin (B1677828) in Renal Cell Carcinoma

Oxaliplatin is a platinum-based antineoplastic agent used in chemotherapy for various cancers wikipedia.orgamericanelements.com. Hypoxia and metabolic dysregulation in the tumor microenvironment can impair the efficacy of chemotherapeutic drugs like oxaliplatin, leading to drug resistance nih.govnih.gov. Studies in renal cell carcinoma (RCC) have illustrated that the reprogramming of methionine metabolism and subsequent glutathione (B108866) (GSH) synthesis, mediated by LAT1, can attenuate the therapeutic efficacy of oxaliplatin through chemical chelation nih.govnih.govresearchgate.net.

Reducing methionine uptake by inhibiting LAT1 with this compound significantly enhanced the sensitivity of RCC cells to oxaliplatin by reducing GSH production in vitro and in vivo nih.govnih.gov. This suggests a therapeutic strategy combining oxaliplatin and a LAT1 inhibitor like this compound to potentially overcome resistance to platinum-based drugs under hypoxic conditions in RCC nih.govnih.gov. The combination of oxaliplatin and this compound has been shown to enhance the therapeutic effect in RCC tumors in murine models nih.govresearchgate.net.

Cancer TypeChemotherapeutic AgentObserved Effect in Combination with this compoundReference
Pancreatic CancerGemcitabineSuppressed cell proliferation and tumor growth; enhanced growth inhibitory effects (additive) springermedizin.deresearchgate.netresearchgate.net
Biliary Tract CancerGemcitabineEnhanced growth inhibitory effects (additive) springermedizin.de
Renal Cell Carcinoma (RCC)OxaliplatinEnhanced sensitivity of RCC cells to oxaliplatin by reducing GSH production; enhanced therapeutic effect in vivo nih.govnih.govresearchgate.net

This compound in Combination with Immunotherapy

Targeting amino acid metabolism in combination with immunotherapy is considered a promising strategy to enhance anti-tumor immune responses and overcome resistance to immune checkpoint blockade frontiersin.orgspringermedizin.de.

Enhancement of PD-1 Antibody Efficacy

Programmed cell death protein 1 (PD-1) antibodies are a type of immunotherapy used in cancer treatment springermedizin.de. Studies have shown that targeting SLC7A5 (LAT1) with this compound can enhance the efficacy of anti-PD-1 antibodies, particularly in cancers like triple-negative breast cancer (TNBC) frontiersin.orgnih.gov. The combination of a SLC7A5 blockade mediated by this compound treatment and an anti-PD-1 antibody synergistically increased the immune cell infiltration rate and inhibited tumor progression in mouse models frontiersin.orgnih.govnih.govnih.gov. This synergistic effect suggests that inhibiting LAT1 can improve PD-L1-associated immune suppression and enhance the anti-tumor effects of PD-1 antibody treatment nih.gov.

Remodeling of the Immunosuppressive Tumor Microenvironment

The tumor microenvironment (TME) can be immunosuppressive, limiting the effectiveness of immunotherapy springermedizin.denih.gov. Altered glutamine metabolism, for instance, can contribute to a hypoxic, acidic, and nutrient-depleted TME that is detrimental to an anti-tumor immune response frontiersin.org. Targeting LAT1 with this compound has shown the ability to remodel the immunosuppressive TME nih.govlarvol.com.

In TNBC, targeting LAT1 with this compound inhibited tumor growth and remodeled the immunosuppressive tumor microenvironment in vivo nih.gov. By blocking essential amino acid uptake, this compound can limit the exogenous supply of essential amino acids, leading to amino acid starvation in cancer cells nih.gov. This can affect the TME and improve immune cell infiltration, such as increasing CD8+ T-cell infiltration frontiersin.org. Remodeling the tumor immune microenvironment by targeting LAT1 can overcome immune checkpoint blockade resistance and improve the therapeutic efficacy when combined with anti-PD-1 antibodies shsmu.edu.cnlarvol.com.

Combination TherapyCancer Type (Preclinical)Observed EffectsReference
This compound + Anti-PD-1 AntibodyTriple-Negative Breast CancerSynergistically increased immune cell infiltration (including CD8+ T-cells), inhibited tumor progression, enhanced anti-PD-1 efficacy frontiersin.orgnih.govnih.govnih.gov
This compoundTriple-Negative Breast CancerRemodeled immunosuppressive tumor microenvironment, improved PD-L1-associated immune suppression nih.govlarvol.com

This compound in Combination with Radiation Therapy

Studies have investigated the potential of combining this compound with radiation therapy as a strategy to improve treatment outcomes. nih.govselleckchem.comresearchgate.netnih.govfocusbiomolecules.com This combination is explored based on the understanding that cancer cells may alter their metabolic pathways, including amino acid uptake via LAT1, in response to radiation. nih.gov

Sensitization of Cancer Cells to Radiation

This compound has been shown to sensitize cancer cells to radiation. nih.govselleckchem.comresearchgate.netnih.govfocusbiomolecules.com Research indicates that X-irradiation can increase cellular neutral amino acid uptake via LAT1. nih.govresearchgate.netnih.gov this compound inhibits this radiation-induced increase in neutral amino acid uptake. nih.govresearchgate.netnih.gov At minimally toxic concentrations, this compound significantly enhanced the cellular radiosensitivity of cancer cell lines such as MIA Paca-2 and A549. nih.govresearchgate.netnih.gov These findings suggest that cancer cells may rely on neutral amino acid metabolism facilitated by LAT1 for survival after irradiation, making LAT1 a potential target in combination with radiotherapy. nih.gov

Enhancement of Radiation-Induced Cellular Senescence

LAT1 inhibition by this compound contributes to the radiosensitization of cancer cells by enhancing cellular senescence. nih.govselleckchem.comresearchgate.netnih.govfocusbiomolecules.com this compound significantly downregulated mTOR activity and enhanced cellular senescence post-irradiation. nih.govselleckchem.comresearchgate.netnih.gov This suggests that this compound sensitizes cancer cells to radiation, at least in part, by promoting cellular senescence through the downregulation of mTOR signaling. nih.govresearchgate.netnih.gov

This compound in Combination with Other Targeted Therapies

The combination of this compound with other targeted therapies is being explored to leverage different mechanisms of action and potentially achieve synergistic anti-tumor effects.

CX-4945 (CK2 inhibitor)

Studies have investigated the combination of this compound with CK2 inhibitors, such as CX-4945 (Silmitasertib). jensenlab.orgnih.govresearchgate.netnih.govresearchgate.netcenmed.combindingdb.orgidrblab.net Protein kinase CK2 is often highly active in cancers and involved in various cellular processes, including cell cycle regulation. nih.gov Research involving biliary tract cancer (BTC) cells revealed that LAT1 inhibition by this compound decreased the phosphorylation of CK2 substrates. nih.govresearchgate.netnih.gov Furthermore, the combination of this compound with a CK2 inhibitor resulted in enhanced inhibition of proliferation and migration of BTC cells. jensenlab.orgnih.govresearchgate.netnih.govresearchgate.net This suggests that combining LAT1 inhibition with CK2 inhibition is a potential candidate for LAT1 inhibitor-based combination therapy. nih.gov

CDK Inhibitors in Prostate Cancer

The combination of this compound with cyclin-dependent kinase (CDK) inhibitors is being explored, particularly in the context of prostate cancer. nih.govresearchgate.netnih.govpatsnap.com LAT1 is highly expressed in cabazitaxel-resistant prostate cancer cells. nih.govnih.govpatsnap.com Studies have shown that this compound inhibited the growth, migration, and invasive ability of these resistant cells in vitro and in vivo. nih.govresearchgate.netnih.govpatsnap.com Phosphoproteomic analysis revealed that this compound administration significantly reduced the kinase activity of CDK1 and CDK2, affecting cell cycle-related pathways. nih.govresearchgate.netnih.govpatsnap.com Combination treatment of this compound with CDK inhibitors has shown additive inhibition of cell proliferation in vitro. nih.gov These findings suggest that LAT1 may be a valuable therapeutic target in cabazitaxel-resistant prostate cancer, and its inhibition by this compound, potentially combined with CDK inhibitors, warrants further investigation. nih.govnih.gov

Autophagy Inhibitors (e.g., Chloroquine)

The combination of this compound with autophagy inhibitors, such as chloroquine (B1663885), has been investigated. jci.orgchiba-u.jpiiarjournals.orgnih.govuni.luwikipedia.orgnih.govauctoresonline.orgguidetopharmacology.orgnih.govresearchgate.net Autophagy is a cellular process that can be activated in response to stress, such as the amino acid deprivation induced by LAT1 inhibition, and can act as a survival mechanism for cancer cells. iiarjournals.orgnih.gov The rationale for this combination is to counteract this potential survival pathway. However, some studies have indicated that the addition of chloroquine did not ameliorate resistance to this compound in certain cancer cell lines. chiba-u.jpiiarjournals.org Conversely, other research suggests that inducing intracellular amino acid deprivation with LAT1 inhibitors can increase sensitivity to autophagy inhibitors, and the combination of a LAT1 inhibitor like this compound with autophagy inhibitors may be a promising approach for enhancing anti-cancer efficacy. nih.gov Specifically, mTORC1 inactivation, which can be induced by intracellular starvation and leads to nonselective macroautophagy, appears essential for restoring sensitivity to autophagy inhibitors. nih.gov While some in vitro results showed synergy between chloroquine and other agents, the efficacy was limited in some in vivo models due to toxicity, highlighting the need for alternatives to chloroquine with potentially reduced toxicity. researchgate.net

MYC Inhibitors (e.g., JQ1)

Research indicates a significant interplay between the L-type amino acid transporter 1 (LAT1), which is inhibited by this compound, and the MYC oncogene, suggesting potential for synergistic therapeutic approaches. MYC and SLC7A5 (the gene encoding LAT1) form a feedback loop that amplifies the MYC transcriptional program and sustains essential amino acid metabolism in tumor cells. frontiersin.org MYC is known to induce the expression of LAT1 and LAT3, and conversely, silencing MYC decreases the levels of LAT1 and LAT3 mRNA and protein. semanticscholar.org This mutual regulation highlights LAT1 as a potential target to suppress MYC-driven tumors. frontiersin.orgsemanticscholar.org

JQ1 is a potent inhibitor of the BET family of bromodomain proteins, including BRD2, BRD3, and BRD4, which are involved in regulating MYC expression. wikipedia.org JQ1 has been shown to inhibit BRD4, a transcriptional co-factor of MYC. frontiersin.orgdntb.gov.ua Studies have demonstrated that MYC inhibition by JQ1 suppresses tumor growth in preclinical models, including anaplastic thyroid carcinoma (ATC). mdpi.com Given that the MYC gene is implicated in LAT1 overexpression, directly inhibiting LAT1 with compounds like this compound could potentially achieve similar anti-tumor effects. mdpi.com

Preclinical findings support the concept of targeting LAT1 to impact MYC. This compound has been shown to decrease the expression of c-myc in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LL) cells. nih.gov Furthermore, conditional knockdown of LAT1 in activated T cells suppressed c-Myc translation, an mTORC1-independent process, indicating a critical role for LAT1 in sustaining c-Myc levels due to its short half-life. nih.gov In tumor cells, this compound-mediated inhibition of SLC7A5 has been shown to significantly decrease the expression of c-MYC, thereby affecting the metabolic function controlled by c-MYC. frontiersin.org Gene expression profiling experiments in Burkitt's lymphoma cells where LAT1 was silenced showed that the majority of gene expression changes were likely due to the reduction in MYC protein levels. semanticscholar.org

While direct combination studies specifically detailing the synergistic effects of this compound and JQ1 were not extensively found in the provided search results, the established link between LAT1/JPH203 and the MYC pathway, along with the known function of JQ1 as a MYC pathway inhibitor, strongly supports the rationale for exploring such combinations. The ability of this compound to reduce MYC expression and the dependence of MYC translation on LAT1 suggest that combining LAT1 inhibition with BET inhibition could offer a more comprehensive approach to targeting MYC-driven cancers. frontiersin.orgsemanticscholar.orgnih.govfrontiersin.org

Future Directions and Research Perspectives for Jph203

Elucidation of Detailed Inhibitory Mechanisms

While it is established that JPH203 is a high-affinity, selective, and non-transportable inhibitor of LAT1, the intricate details of its inhibitory mechanism continue to be a subject of ongoing research. Structural studies, including cryo-electron microscopy (cryo-EM), have provided significant insights into how this compound interacts with LAT1. This compound binds to the substrate-binding pocket of LAT1, adopting a U-shaped conformation. nih.govflybase.org This binding involves the amino-phenylbenzoxazol moiety pushing against transmembrane helix 3 (TM3) and bending TM10, effectively trapping the transporter in an outward-facing conformation and preventing substrate transport. nih.govflybase.org

Despite these advances, the low solubility of this compound has previously posed challenges for comprehensive mechanistic investigations using techniques like cryo-EM. nih.gov Future research will likely focus on overcoming these technical hurdles to gain a more complete atomic-level understanding of the dynamic interactions between this compound and LAT1. Comparing this compound's binding mechanism to that of physiological substrates like L-phenylalanine or other inhibitors like BCH, which induces an occluded state, can further illuminate the specific features that contribute to this compound's potent and selective inhibition. nih.gov Understanding the influence of this compound's hydrophobic side chains (methoxyphenyl and benzo oxazole) on its affinity and selectivity compared to molecules like T3 is also an area for further study. nih.gov

Further Characterization of this compound Resistance

The development of resistance is a common challenge in targeted therapies, and understanding potential mechanisms of resistance to this compound is crucial for optimizing its long-term efficacy. Research indicates that this compound resistance can occur even in the presence of LAT1 expression, suggesting the involvement of unidentified factors beyond the mere absence or downregulation of the transporter. wikipedia.orgwikipedia.org

Studies in medulloblastoma cells exposed to chronic this compound treatment observed an increase in the levels of LAT1 and its chaperone CD98. wikidata.org However, this adaptive response did not lead to resistance to the anti-proliferative and cytotoxic effects of this compound in these specific cell lines. wikidata.org In gastrointestinal cancer cells, while LAT1 expression and this compound's inhibitory potency on LAT1 function were comparable, esophageal cancer cells demonstrated resistance, indicating that LAT1 functionality alone does not exclusively predict this compound efficacy. wikipedia.orgwikipedia.org

Identifying the specific factors and pathways contributing to this compound resistance is essential for developing strategies to overcome it. wikipedia.orgwikipedia.org Future research will focus on pinpointing these resistance mechanisms, which could involve compensatory amino acid transporters, altered intracellular signaling pathways, or other adaptive cellular responses. This characterization is vital for facilitating precision medicine approaches with this compound and improving therapeutic outcomes. wikipedia.org

Exploration of this compound in other Metabolic Diseases

LAT1 plays a critical role in transporting large neutral amino acids essential for various physiological processes beyond cancer cell proliferation. This suggests a potential for exploring this compound's therapeutic utility in other metabolic diseases where LAT1 activity or amino acid metabolism is dysregulated.

One area of investigation is insulin (B600854) resistance. Research has explored the effects of this compound on insulin resistance in skeletal muscle cells, considering that LAT1 inhibition might influence the behavior of branched-chain amino acids (BCAAs) and mitochondrial function. guidetopharmacology.org While LAT1 may not be solely responsible for maintaining intracellular BCAA levels due to the presence of other transporters, studies have observed subtle effects of this compound on BCAA content in the media and changes in mitochondrial metabolism in insulin-resistant cells. guidetopharmacology.org

Future research could delve deeper into the specific impact of LAT1 inhibition by this compound on amino acid homeostasis and metabolic pathways in various non-cancerous conditions. Identifying diseases characterized by LAT1 overexpression or aberrant amino acid transport that contribute to pathogenesis could open new avenues for this compound application. Further studies are needed to determine if modulating LAT1 activity with this compound can offer therapeutic benefits in such metabolic disorders.

Development of Radiotheranostic Agents

The selective overexpression of LAT1 on the membrane of many cancer cells makes it an attractive target for the development of radiotheranostic agents. Radiotheranostics combine diagnostic imaging and targeted radionuclide therapy. Given the localized expression of LAT1 on tumors, this compound has the potential to be further developed as a vehicle to deliver radionuclides directly to cancer cells. nih.govuni.lu

In a radiotheranostic approach, only a trace mass of this compound would be required to deliver therapeutic radiation to tumors, potentially minimizing systemic toxicity. nih.gov However, the inherent structure of this compound may present limitations for its direct conjugation with radionuclides or chelators required for radiolabeling. This has led to research focusing on developing modified versions of this compound or exploring other LAT1 inhibitors, such as ADPB ((S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid), which may have more suitable structures for bioconjugation while retaining potent LAT1 inhibitory activity. guidetopharmacology.orgvulcanchem.com

Molecular docking simulations are being employed to evaluate the potential of modified this compound structures, such as this compound-linker K-NOTA, as prospective radiopharmaceutical kits. vulcanchem.com Future efforts in this area will focus on synthesizing and evaluating these novel compounds for their LAT1 affinity, transport characteristics, and efficacy as both imaging agents and therapeutic radiopharmaceuticals.

Nanoparticle-based Delivery Systems for Enhanced Efficacy

Improving the delivery and targeting of this compound to tumor sites or specific cells involved in other diseases is a significant area of future research. Nanoparticle-based delivery systems offer a promising approach to enhance the efficacy of this compound by improving its solubility, stability, pharmacokinetics, and targeted delivery, potentially reducing off-target effects.

Studies have explored the use of self-assembled nanoparticles incorporating this compound. For instance, bilirubin/JPH203 self-assembled nanoparticles, including opsonized versions, have been developed and investigated for targeting macrophages in the context of osteoarthritis therapy. wikipedia.org These nanoparticles demonstrated precise targeting capabilities and the ability to modulate macrophage polarization, leading to reduced inflammation and cartilage regeneration in animal models. wikipedia.org

Clinical Trial Expansion and Long-term Efficacy Studies

This compound (nanvuranlat) has progressed through early-phase clinical trials, demonstrating a favorable safety profile and promising anti-tumor activity, particularly in biliary tract cancer. nih.govnih.govfishersci.fi A limited Phase I study showed promising activity in patients with advanced solid tumors, with one patient with biliary tract cancer achieving a long-term response without progression for two years. fishersci.fi this compound has completed Phase I and II clinical trials for biliary tract cancer. nih.gov

A Phase II trial for castration-resistant prostate cancer (CRPC) patients who have failed standard therapy is currently being prepared, indicating the expansion of clinical investigation into other cancer types. Future directions include the expansion of clinical trials to evaluate the efficacy of this compound in larger patient cohorts and in various cancer indications where LAT1 is highly expressed.

Crucially, long-term efficacy studies are needed to assess the sustained benefits of this compound treatment and monitor for the potential development of acquired resistance in a clinical setting. These studies will be essential for establishing the role of this compound as a therapeutic agent and determining optimal treatment strategies, including potential combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JPH203
Reactant of Route 2
JPH203

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.